molecular formula C22H24N2O5 B5367762 ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate

ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate

Cat. No. B5367762
M. Wt: 396.4 g/mol
InChI Key: FIOCYLWOXJVXKJ-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate, also known as EBA, is a chemical compound that has been widely studied for its potential applications in scientific research. EBA is a derivative of beta-alanine and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect against oxidative stress and inflammation. This compound has also been found to have anti-inflammatory properties, which can help reduce inflammation in various tissues and organs. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

Ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a well-characterized compound for use in research. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its biological effects. Additionally, the optimal dosage and treatment regimen for this compound have not been established, and more studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate. One area of interest is the development of this compound derivatives with improved biological activity and specificity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways involved in cell growth and survival.

Synthesis Methods

Ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate can be synthesized through a multistep process involving the reaction of beta-alanine with benzoyl chloride and 4-methoxybenzoyl chloride. The resulting compound is then reacted with ethyl chloroformate to obtain this compound. The synthesis of this compound has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

Ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, through its ability to induce cell cycle arrest and apoptosis. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to protect against oxidative stress and inflammation.

properties

IUPAC Name

ethyl 3-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-3-29-20(25)13-14-23-22(27)19(15-16-9-11-18(28-2)12-10-16)24-21(26)17-7-5-4-6-8-17/h4-12,15H,3,13-14H2,1-2H3,(H,23,27)(H,24,26)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOCYLWOXJVXKJ-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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